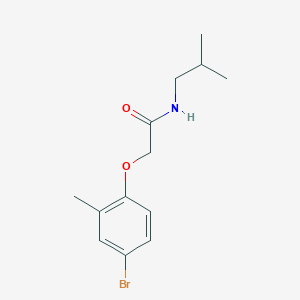![molecular formula C17H25N3O5S B297157 ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B297157.png)
ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate (EMGP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is synthesized through a complex process and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to modulate the immune system, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
One of the advantages of using ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, this compound has been found to exhibit low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
Future research on ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate should focus on the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to determine the efficacy of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Finally, efforts should be made to develop more efficient and cost-effective methods for the synthesis of this compound.
合成法
The synthesis of ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate is a complex process that involves several steps. The first step involves the protection of the glycine amino group with a benzyl group. This is followed by the coupling of the glycine benzyl ester with N-methylsulfonyl piperazine. The resulting product is then deprotected with hydrogenation to obtain this compound. The overall yield of this process is approximately 50%.
科学的研究の応用
Ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit various scientific research applications. One of the most significant applications is its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
分子式 |
C17H25N3O5S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
ethyl 4-[2-[benzyl(methylsulfonyl)amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O5S/c1-3-25-17(22)19-11-9-18(10-12-19)16(21)14-20(26(2,23)24)13-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3 |
InChIキー |
WBQPHPWAKVEBSO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B297083.png)





![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)


